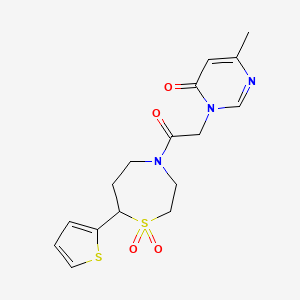

3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]-6-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-12-9-15(20)19(11-17-12)10-16(21)18-5-4-14(13-3-2-7-24-13)25(22,23)8-6-18/h2-3,7,9,11,14H,4-6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSKITXKDZOGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections.

Mode of Action

It is known that the compound exhibits a ph-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties. This suggests that the compound may interact with its targets in a pH-dependent manner.

Biochemical Pathways

The compound’s ph-responsive self-assembling behavior suggests that it may influence pathways related to ph regulation and cellular assembly.

Pharmacokinetics

The compound’s ph-responsive self-assembling behavior suggests that its bioavailability may be influenced by the ph of the environment.

Result of Action

It is known that the compound’s aggregates can be repeatedly transformed between nanowires and nanosheets by changing the ph, and can be used as templates for silver nanofibers or silver nanosheets. This suggests that the compound may have applications in the fabrication of functional supramolecular assemblies and materials.

Action Environment

The compound’s action, efficacy, and stability are likely influenced by environmental factors such as pH. The compound exhibits a pH-responsive self-assembling behavior, suggesting that its action and efficacy may vary depending on the pH of the environment.

Comparison with Similar Compounds

Pyrimidinone Derivatives

The target compound shares structural homology with pyrimidinone-based molecules reported in anti-cancer and antimicrobial studies. For instance:

- Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (): These compounds exhibit anti-cancer activity via kinase inhibition. The pyridopyrimidinone core differs by an additional fused pyridine ring, which may enhance π-π stacking interactions compared to the simpler pyrimidinone in the target compound .

- Thieno[3,4-d]pyrimidin-4(3H)-one (): Incorporates a fused thiophene ring, improving planarity and electronic properties for DNA intercalation. The target compound’s thiophene is non-fused, offering distinct spatial flexibility .

Sulfur-Containing Rings

- 1,4-Thiazepane vs. Thiazolidinone: Thiazolidin-4-one derivatives () feature a five-membered ring with a ketone, enabling hydrogen bonding.

- Tetrahydrothiophene 1,1-dioxide derivatives (): These spirocyclic systems share the sulfone group but lack nitrogen, reducing their ability to participate in acid-base interactions .

Pharmacological Activity

- Anti-Cancer Activity: Pyrimidinone derivatives (e.g., ) inhibit kinases like EGFR and VEGFR. The thiophene and sulfone groups in the target compound may modulate selectivity and solubility .

- Antimicrobial Potential: Thiazolidinone derivatives () show activity against Gram-positive bacteria. The sulfone group in the target compound could enhance membrane penetration .

Physicochemical and Structural Properties

Research Challenges and Opportunities

- Data Gaps: No direct biological data exists for the target compound. Structural analogs suggest kinase or antimicrobial targets, but experimental validation is needed.

- Synthetic Complexity : The 1,4-thiazepane ring poses challenges in regioselective functionalization compared to smaller heterocycles .

- Optimization Potential: Introducing electron-withdrawing groups on the pyrimidinone core (e.g., ’s fluorinated chromenones) could enhance binding affinity .

Q & A

Q. Q1. What synthetic methodologies are most effective for constructing the pyrimidin-4(3H)-one core in this compound?

Methodological Answer: The pyrimidin-4(3H)-one core can be synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using reagents like dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH), achieving high yields . Subsequent substitution reactions with aromatic amines or thiol-containing intermediates (e.g., thiophene derivatives) enable functionalization at the 2-position. For advanced regioselectivity, protecting-group strategies or transition-metal catalysis (e.g., palladium-mediated cross-coupling) may be employed, though evidence for this specific compound is limited .

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- 1H NMR : Confirm proton environments (e.g., methyl groups at δ ~2.5 ppm, thiophene protons at δ ~7.0 ppm) .

- X-ray crystallography : Resolve the fused thiazepane-pyrimidinone system and verify stereochemistry, as demonstrated for structurally related pyrimidinones .

- Elemental analysis : Match calculated and observed C, H, N, S percentages (±0.4% tolerance) .

- Chromatography-mass spectrometry (LC-MS) : Confirm molecular ion peaks and purity (>95%) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to optimize the substitution pattern of the thiophene ring for enhanced bioactivity?

Methodological Answer:

- Rational design : Replace the thiophen-2-yl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to modulate electronic effects.

- Synthetic routes : Use Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups at the 7-position of the thiazepane ring .

- Bioactivity assays : Compare antimicrobial (e.g., MIC against S. aureus) or anticonvulsant (e.g., MES test) profiles of derivatives, as seen in analogous pyrimidinones .

Q. Q4. What strategies address low solubility of this compound in aqueous media for in vitro studies?

Methodological Answer:

- Co-solvent systems : Use DMSO-water or PEG-400/ethanol mixtures (<5% organic content to avoid cytotoxicity) .

- Salt formation : Introduce sulfonic acid or hydrochloride salts via reaction with H₂SO₄ or HCl .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability, as applied to similar hydrophobic heterocycles .

Q. Q5. How can molecular docking elucidate the mechanism of action for this compound?

Methodological Answer:

- Target selection : Prioritize receptors linked to pyrimidinone bioactivity (e.g., GABAₐ for anticonvulsant effects, bacterial dihydrofolate reductase for antimicrobial activity) .

- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e).

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction and Reproducibility

Q. Q6. How should researchers resolve discrepancies in reported synthetic yields for pyrimidinone derivatives?

Methodological Answer:

- Variable control : Replicate reactions under strict anhydrous conditions (e.g., Schlenk line) to exclude moisture-sensitive intermediates .

- Catalyst screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) if cross-coupling steps show inconsistent yields .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or reaction time .

Q. Q7. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

- DSC/TGA : Monitor melting points and thermal decomposition profiles to detect polymorphs .

- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .

- Solid-state NMR : Resolve carbon environments affected by crystal packing .

Advanced Mechanistic Studies

Q. Q8. How can isotope-labeling experiments probe the metabolic stability of this compound?

Methodological Answer:

Q. Q9. What in silico tools predict the environmental toxicity of this compound?

Methodological Answer:

- Software : Use TEST (Toxicity Estimation Software Tool) or ECOSAR to estimate LC₅₀ (aquatic toxicity) and biodegradability .

- Read-across models : Compare with structurally similar pyrimidinones having EPA/IARC toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.